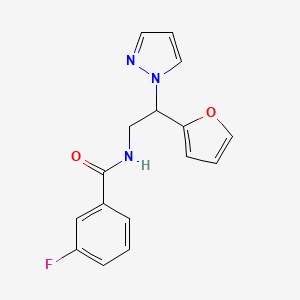

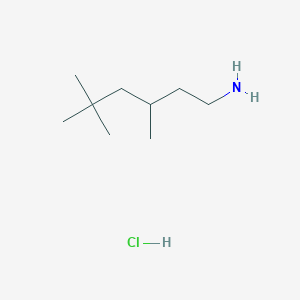

![molecular formula C19H13FN4O3S B2573136 N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-83-2](/img/structure/B2573136.png)

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are typically carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule, while the MS spectra provide information about the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically monitored by TLC using CHCl3 and CH3OH as eluent . The yield of the reactions is often high, indicating the efficiency of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, IR spectra, NMR spectra, and MS spectra . For example, the IR spectra provide information about the functional groups present in the molecule, while the NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Anticancer Activity

The imidazo[2,1-b][1,3]thiazole scaffold is known for its anticancer properties. Compounds with this structure have been synthesized and tested for their in vitro anticancer activity. They have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colon-205 (colon cancer) . The presence of the nitrophenyl group may enhance these properties, making it a potential candidate for further cancer research.

EGFR Inhibition

The compound’s potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor is significant due to the indole-derived imidazo[2,1-b]thiadiazole scaffolds’ ability to target EGFR. EGFR is a critical target in cancer therapy, and inhibitors can be effective treatments for various types of cancer .

Tuberculosis Treatment

Imidazo[2,1-b]thiazole derivatives have been explored as antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound could be investigated for its efficacy in combating TB, given the structural similarities .

Antimicrobial Properties

The structural analogs of imidazo[2,1-b]thiazole have demonstrated a wide range of biological activities, including antimicrobial properties. This compound could be studied for its potential use as an antimicrobial agent against various bacterial and fungal pathogens .

Anti-inflammatory Applications

Compounds with the imidazo[2,1-b]thiazole core have been associated with anti-inflammatory effects. Research into the anti-inflammatory applications of this compound could lead to new treatments for chronic inflammatory diseases .

Future Directions

The future directions for research on these compounds could include further exploration of their pharmacological properties, optimization of their synthesis process, and investigation of their mechanism of action . Additionally, the development of more selective inhibitors for Mycobacterium tuberculosis could be a potential area of future research .

properties

IUPAC Name |

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-15-8-3-2-7-14(15)20)28-19-22-16(10-23(11)19)12-5-4-6-13(9-12)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQRTSSWHXAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)

![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)